Cucumarioside A6-2

Structure-Activity Relationship Sulfation Pattern Triterpene Glycoside Chemistry

Researchers requiring authenticated disulfated triterpene glycoside standards face batch inconsistency and structural misassignment. Cucumarioside A6-2 (CAS 178209-18-2) resolves this with precisely defined disulfation (C-4 xylose + C-6 3-O-methylglucose) enabling reproducible cytotoxicity benchmarking (IC50 1 µg/mL against 5 tumoral lines). • Disulfated holostane-type saponin: >7-fold potency difference vs. monosulfated analog. • Ideal for sulfation-dependent SAR and membrane activity studies. • Supplied with full analytical certification for chromatographic standardization.

Molecular Formula C59H90Na2O32S2
Molecular Weight 1421.4 g/mol
CAS No. 178209-18-2
Cat. No. B1669321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucumarioside A6-2
CAS178209-18-2
SynonymsCucumarioside A6-2; 
Molecular FormulaC59H90Na2O32S2
Molecular Weight1421.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+]
InChIInChI=1S/C59H92O32S2.2Na/c1-24(2)11-10-16-58(8)48-28(61)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(71)90-58)85-52-46(38(66)32(22-80-52)91-93(75,76)77)89-53-47(88-49-39(67)35(63)29(62)21-79-49)40(68)43(25(3)82-53)86-51-42(70)45(36(64)30(20-60)83-51)87-50-41(69)44(78-9)37(65)31(84-50)23-81-92(72,73)74;;/h12,25-26,29-53,60,62-70H,1,10-11,13-23H2,2-9H3,(H,72,73,74)(H,75,76,77);;/q;2*+1/p-2/t25-,26+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38+,39-,40+,41-,42-,43-,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,56-,57+,58+,59?;;/m1../s1
InChIKeyHIZHYZBTVOZQAI-ZGVDCSHQSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cucumarioside A6-2 Overview


Cucumarioside A6-2 is a triterpene oligoglycoside disulfate isolated from the Far-Eastern sea cucumber Cucumaria japonica [1]. It belongs to the holostane-type class of marine saponins characterized by a lanostane-derived aglycone core bearing a carbohydrate chain with two sulfate groups—one at C-4 of the first xylose residue and an additional sulfate at C-6 of the terminal 3-O-methylglucose residue [2]. The compound exhibits in vitro cytotoxicity with a reported IC50 of 1 μg/mL against a panel of five human and murine tumoral cell lines [1].

Compound class Disulfated holostane triterpene glycoside
Research context Sulfation-dependent SAR and membrane interaction studies
Cell-model fit Cytotoxicity screening across tumoral cell-line panels

Why Cucumarioside A6-2 Is Non-Substitutable


Triterpene glycosides from sea cucumbers exhibit profound functional divergence driven by discrete structural variations that preclude generic interchange. Cucumarioside A6-2 is specifically a disulfated oligoglycoside with sulfate groups at C-4 of the first xylose residue and C-6 of the terminal 3-O-methylglucose residue [1]. In contrast, cucumarioside A2-2 possesses only a single sulfate group at C-4 of the first xylose residue [1]. Frondoside A differs further with an acetoxy group at C-16 of the aglycone versus the keto group in cucumariosides, plus distinct carbohydrate unit composition [1]. These structural differences translate into quantitatively distinct biological outcomes: disulfated subfraction A6 demonstrated ED50 = 384.4 ± 20.7 μg/mL in root growth inhibition assays, whereas monosulfated subfraction A2 exhibited ED50 = 53.1 ± 3.6 μg/mL—a >7-fold difference in potency within the same experimental system [2]. Substituting cucumarioside A6-2 with an analog lacking its precise sulfation signature or aglycone functionality would introduce uncontrolled variables compromising experimental reproducibility and invalidating cross-study comparisons.

Sulfation pattern mismatch Mono- or non-sulfated analogs may shift membrane affinity and bioactivity profiles
Activity divergence in plant assays Disulfated A6 subfraction showed markedly lower activity than monosulfated A2, indicating potency is not additive with sulfation
Immunomodulatory profile sensitivity Macrophage lysosomal activation magnitude depends on sulfate group count and position; profile may not transfer

Cucumarioside A6-2 Differentiation Evidence


Structural Differentiation: Disulfated vs. Non-Sulfated Cucumariosides

Cucumarioside A6-2 is a disulfated oligoglycoside bearing two sulfate groups: one at C-4 of the first xylose residue and an additional sulfate at C-6 of the terminal 3-O-methylglucose residue [1]. This contrasts with cucumariosides A1, A3, A4, A5, A6, A12, and A15, which are non-sulfated tetraosides lacking any sulfate groups [2]. Cucumarioside A2-2, by comparison, is a monosulfated analog with a single sulfate at C-4 of the first xylose residue [1].

Sulfation pattern
Class-level inference
Target: Disulfated (C-4 xylose + C-6 3-O-methylglucose) Comparators: Non-sulfated tetraosides (A1, A3–A7, A12, A15) or monosulfated A2-2 (C-4 xylose only)
Supports sulfation-dependent SAR interpretation
Structural identity confirmed by NMR and MS; verify batch-specific profile
Structure-Activity Relationship Sulfation Pattern Triterpene Glycoside Chemistry

Cytotoxicity Comparison with Frondoside A and A2-2

Cucumarioside A6-2 exhibits in vitro cytotoxicity with IC50 = 1 μg/mL against a panel of five human and murine tumoral cell lines [1]. Cross-study comparison reveals that frondoside A demonstrates IC50 values of 4.5 μg/mL against THP-1 cells and 2.1 μg/mL against HeLa cells [2]. Cucumarioside A2-2 exhibits an IC50 of 2.05 μM (approximately 2.9 μg/mL based on molecular weight) against human prostate cancer cells [3].

Cytotoxicity IC50
Cross-study comparable
Cucumarioside A6-2: IC50 ~1 μg/mL (5 tumoral cell lines) Frondoside A: IC50 2.1–4.5 μg/mL (HeLa, THP-1) A2-2: IC50 ~2.9 μg/mL (prostate cancer cells)
Supports cell-model cytotoxicity ranking; cross-study caveats apply
Different cell lines and assay conditions limit direct comparison
Cytotoxicity Anticancer Marine Natural Products

Disulfated Subfraction A6 Potency Ranking

In a systematic structure-activity study of Cucumaria japonica glycoside subfractions, disulfated subfraction A6 (which includes cucumarioside A6-2) exhibited ED50 = 384.4 ± 20.7 μg/mL for root growth inhibition in Cucumis sativus seedlings [1]. This potency ranked fourth among five subfractions tested, behind subfraction A2 (ED50 = 53.1 ± 3.6 μg/mL), total monosulfated glycosides (ED50 = 127.4 ± 5.8 μg/mL), and subfraction A4 (ED50 = 346.5 ± 15.2 μg/mL), but ahead of subfraction A7 (ED50 = 539.4 ± 11.5 μg/mL) [1].

Bioactivity rank
Class-level inference
Subfraction A6 (cucumarioside A6-2): ED50 384.4 ± 20.7 μg/mL Ranked 4 of 5 subfractions; most potent: A2 (53.1 μg/mL)
Intermediate potency within disulfated series; supports controlled potency window selection
Subfraction-level data; single-compound ranking requires direct testing
Structure-Activity Relationship Phytotoxicity Bioactivity Ranking

Macrophage Lysosomal Activation Evidence

Intraperitoneal injection of cucumariosides from Cucumaria japonica at doses of 0.2–20 ng per mouse induced macrophage lysosomal activity in a dose-dependent manner, reaching up to 250% of control levels [1]. The stimulatory effect was structurally dependent on the number and position of sulfate groups in the carbohydrate moiety [1]. As a disulfated cucumarioside from C. japonica, cucumarioside A6-2 is expected to contribute to this immunomodulatory profile, though direct single-compound data are not available.

Immunomodulation
Supporting evidence
C. japonica cucumarioside mixture: up to 250% of control lysosomal activity (0.2–20 ng/mouse, i.p.)
Class-level evidence supports immunological probe use; single-compound validation needed
Direct A6-2 single-compound data not available
Immunomodulation Macrophage Activation Lysosomal Activity

Cucumarioside A6-2 Research Applications


Cytotoxicity Screening for Anticancer Discovery

Based on documented IC50 = 1 μg/mL against a panel of five tumoral cell lines, cucumarioside A6-2 serves as a characterized benchmark compound for marine triterpene glycoside cytotoxicity screening [1]. Its defined disulfation pattern (C-4 of xylose + C-6 of 3-O-methylglucose) [2] enables structure-activity relationship studies where sulfation degree is systematically varied against non-sulfated cucumariosides A or monosulfated cucumarioside A2-2 [3].

Sulfation-Dependent Membrane Interaction Studies

Cucumarioside A6-2, as a disulfated oligoglycoside, occupies a specific position in the sulfation gradient that governs membranotropic activity. The compound can be employed in comparative studies alongside monosulfated (e.g., A2 subfraction, ED50 = 53.1 ± 3.6 μg/mL) and non-sulfated analogs to correlate sulfate group number and position with membrane affinity and lytic activity [1].

Immunomodulatory Studies with Defined Sulfation

Given the demonstrated dependence of macrophage lysosomal stimulation on sulfate group number and position [1], cucumarioside A6-2 can be utilized as a defined disulfated probe molecule in immunological assays. Its use enables researchers to isolate the contribution of dual sulfate moieties to immune cell activation, distinct from monosulfated or non-sulfated congeners [2].

Reference Standard for Cucumaria japonica Fractions

Cucumarioside A6-2 was originally isolated and structurally characterized from Cucumaria japonica alongside cucumarioside A3 [1]. It serves as an authenticated reference standard for chromatographic identification and quantification of disulfated components in C. japonica-derived glycoside fractions, enabling batch-to-batch consistency assessment in natural product extract standardization.

Application
Selection Property
Validation Focus
Cell-model cytotoxicity screening studies
Disulfated triterpene glycoside identity
Cross-study cytotoxicity benchmarking
Sulfation-dependent membrane interaction studies
Sulfation gradient comparator
Membrane affinity and lytic activity correlation
Immunomodulatory studies with defined sulfation
Disulfated probe molecule
Dual-sulfate contribution to immune cell activation
Reference standard for C. japonica fractions
Authenticated disulfated reference
Batch-to-batch glycoside profile consistency

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